molecular formula C14H15N3OS2 B5636650 3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618076-60-1

3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B5636650
CAS No.: 618076-60-1
M. Wt: 305.4 g/mol
InChI Key: DSNVUAYERRMHAT-UHFFFAOYSA-N
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Description

3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thioamides with allyl bromide and benzylamine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-allyl-4-amino-N-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the benzyl group, for example, can enhance its ability to interact with certain molecular targets compared to other similar compounds .

Properties

IUPAC Name

4-amino-N-benzyl-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-2-8-17-12(15)11(20-14(17)19)13(18)16-9-10-6-4-3-5-7-10/h2-7H,1,8-9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNVUAYERRMHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618076-60-1
Record name 3-ALLYL-4-AMINO-N-BENZYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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